1-(4-Acetylphenyl)-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the acetylphenyl group and the bipyridinium core imparts unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4-acetylphenyl derivatives with bipyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The bipyridinium core can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(4-Acetylphenyl)imidazolium salts: These compounds share the acetylphenyl group but have an imidazolium core instead of bipyridinium.
Pyridinium salts: Structurally similar but with different substituents and properties.
Uniqueness: 1-(4-Acetylphenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridinium core, which imparts distinct redox properties and makes it suitable for various applications in catalysis, materials science, and biological research.
Properties
CAS No. |
264918-96-9 |
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Molecular Formula |
C18H16Cl2N2O |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-[4-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)phenyl]ethanone;dichloride |
InChI |
InChI=1S/C18H15N2O.2ClH/c1-14(21)15-2-4-18(5-3-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16;;/h2-13H,1H3;2*1H/q+1;;/p-1 |
InChI Key |
DBUQLLIMUIXAJL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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